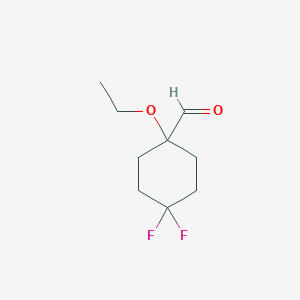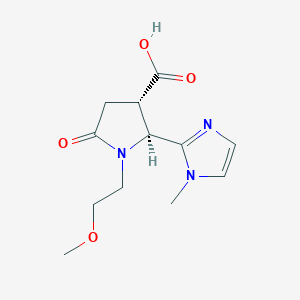![molecular formula C10H14N2S B2795896 [3-(Propan-2-yl)phenyl]thiourea CAS No. 930396-11-5](/img/structure/B2795896.png)
[3-(Propan-2-yl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Propan-2-yl)phenyl]thiourea: is an organic compound with the molecular formula C10H14N2S and a molecular weight of 194.3 g/mol . It is primarily used in proteomics research and is known for its solid physical state, with a melting point of approximately 94.71°C and a boiling point of around 293.7°C at 760 mmHg . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)phenyl]thiourea typically involves the reaction of 3-(Propan-2-yl)aniline with thiocyanate under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C . The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: [3-(Propan-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(Propan-2-yl)phenyl]thiourea is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and other thiourea derivatives .
Biology: In biological research, this compound is utilized to study protein-ligand interactions and enzyme inhibition. It is particularly valuable in proteomics for identifying and characterizing protein functions .
Medicine: Although not intended for therapeutic use, this compound is employed in medicinal chemistry research to develop potential drug candidates. It helps in understanding the structure-activity relationships of thiourea-based compounds .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. It also finds applications in the production of agrochemicals and dyes .
Wirkmechanismus
The mechanism of action of [3-(Propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound can also interact with proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
[3-(Propan-2-yl)phenyl]urea: Similar structure but with an oxygen atom instead of sulfur.
[3-(Propan-2-yl)phenyl]isothiocyanate: Contains an isothiocyanate group instead of thiourea.
[3-(Propan-2-yl)phenyl]amine: Lacks the thiourea group, only an amine.
Uniqueness: [3-(Propan-2-yl)phenyl]thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with molecular targets, making it valuable in various research applications .
Eigenschaften
IUPAC Name |
(3-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-7(2)8-4-3-5-9(6-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRMVACTTSWWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


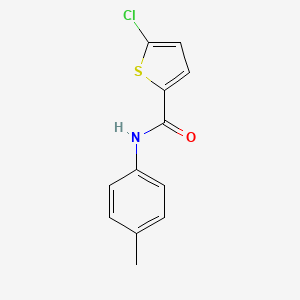

![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2795821.png)
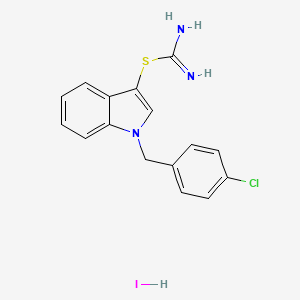

![Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate](/img/structure/B2795828.png)
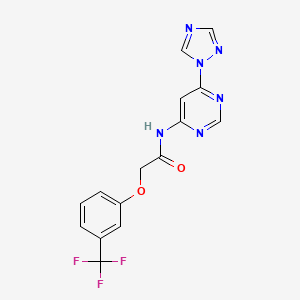
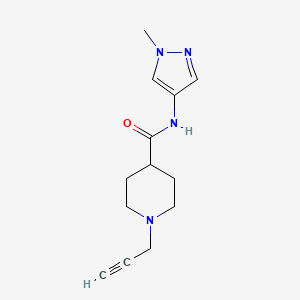
![(1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B2795831.png)
